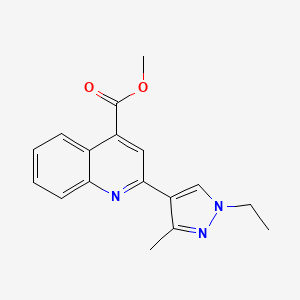

methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-4-20-10-14(11(2)19-20)16-9-13(17(21)22-3)12-7-5-6-8-15(12)18-16/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOGOVCPSOSHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165487 | |

| Record name | Methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-10-3 | |

| Record name | Methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1-ethyl-3-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

Quinoline Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Coupling Reaction: The final step involves coupling the pyrazole derivative with the quinoline carboxylate. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: N-oxide derivatives of the pyrazole ring.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives, including methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylate. For instance, derivatives of quinoline compounds have shown effective inhibition against various bacterial strains. A study highlighted that compounds with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Anticancer Potential

Research has also explored the anticancer properties of quinoline derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have gained attention due to their ability to modulate neurotransmitter systems. Compounds similar to this compound have been studied for their effects on neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Applications

Herbicidal Activity

this compound has been evaluated for its herbicidal properties. Research indicates that this compound can effectively inhibit the growth of several weed species, making it a candidate for developing new herbicides. Field trials demonstrated that formulations containing this compound exhibited significant efficacy against barnyard grass, with effective concentration levels comparable to established herbicides .

Pesticide Development

The compound's structure allows for modifications that enhance its activity against pests. Studies have synthesized various derivatives to optimize their insecticidal properties, leading to the development of more effective agricultural chemicals that target specific pest populations while minimizing environmental impact .

Case Study: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study: Herbicidal Efficacy

Field trials conducted over two growing seasons assessed the herbicidal efficacy of this compound.

Mechanism of Action

The exact mechanism of action for methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the pyrazole ring might inhibit specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrazole substitution pattern. Key analogues include:

Key Observations :

Yield Comparison :

| Compound Class | Typical Yield (%) | Reaction Conditions |

|---|---|---|

| Quinoline-4-carboxylate esters | 80–88 | Mild esterification (H2SO4, MeOH) |

| Quinoxaline-pyrazole hybrids | 75–85 | One-pot alkylation/cyclization |

Physicochemical and Spectral Properties

- NMR and MEP Analysis: Analogues like ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate exhibit distinct 1H/13C-NMR shifts due to electron-withdrawing ester groups and pyrazole ring currents . The target compound’s 1-ethyl group would likely show upfield shifts in 1H-NMR compared to methyl-substituted derivatives.

- Hydrogen Bonding : Pyrazole N–H groups in analogues participate in intermolecular hydrogen bonds, influencing crystal packing . The absence of an N–H group in the target compound (due to ethyl substitution) may reduce such interactions, as seen in SHELX-refined structures .

Biological Activity

Methyl 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a pyrazole moiety. Its molecular formula is C14H16N2O2, highlighting its heterocyclic nature. The presence of both the quinoline and pyrazole rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline and pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Quinoline Derivative A | P. aeruginosa | 16 µg/mL |

| Pyrazole Derivative B | S. epidermidis | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Case Study: In Vitro Analysis

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 25 µM. Mechanistic studies revealed that the compound upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating a clear pathway for its anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, particularly those related to inflammation and cancer progression.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Future Directions

Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

- In Vivo Models : To assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To optimize biological activity through chemical modifications.

Q & A

Q. Q. How to address low reproducibility in biological assays (e.g., variable IC values across labs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.